molecular formula C8H11NO3 B14304235 3-Butenoic acid, 3-cyano-2-hydroxy-2-methyl-, ethyl ester CAS No. 114070-31-4

3-Butenoic acid, 3-cyano-2-hydroxy-2-methyl-, ethyl ester

Cat. No.: B14304235
CAS No.: 114070-31-4
M. Wt: 169.18 g/mol
InChI Key: PGODSWFSSMQGJW-UHFFFAOYSA-N
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Description

3-Butenoic acid, 3-cyano-2-hydroxy-2-methyl-, ethyl ester is an organic compound with the molecular formula C8H11NO3. This compound is characterized by the presence of a butenoic acid backbone, a cyano group, a hydroxy group, and an ethyl ester functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butenoic acid, 3-cyano-2-hydroxy-2-methyl-, ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 3-butenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Butenoic acid, 3-cyano-2-hydroxy-2-methyl-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

3-Butenoic acid, 3-cyano-2-hydroxy-2-methyl-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butenoic acid, 3-cyano-2-hydroxy-2-methyl-, ethyl ester involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid. The hydroxy group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester: Similar in structure but lacks the cyano group.

    Butanoic acid, 3-hydroxy-, ethyl ester: Similar but with a different position of the hydroxy group.

    2-Butenoic acid, 3-methyl-, ethyl ester: Similar but with a different substitution pattern on the butenoic acid backbone.

Uniqueness

3-Butenoic acid, 3-cyano-2-hydroxy-2-methyl-, ethyl ester is unique due to the presence of the cyano group, which imparts distinct reactivity and potential applications in various fields. The combination of functional groups in this compound allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.

Properties

CAS No.

114070-31-4

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

ethyl 3-cyano-2-hydroxy-2-methylbut-3-enoate

InChI

InChI=1S/C8H11NO3/c1-4-12-7(10)8(3,11)6(2)5-9/h11H,2,4H2,1,3H3

InChI Key

PGODSWFSSMQGJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C(=C)C#N)O

Origin of Product

United States

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